4-Chloro-2-(trifluoromethyl)benzyl bromide

CAS No.: 886496-75-9

Cat. No.: VC2348061

Molecular Formula: C8H5BrClF3

Molecular Weight: 273.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886496-75-9 |

|---|---|

| Molecular Formula | C8H5BrClF3 |

| Molecular Weight | 273.48 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 |

| Standard InChI Key | LFFCKOROEHFKQA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)CBr |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)CBr |

Introduction

Chemical Structure and Identification

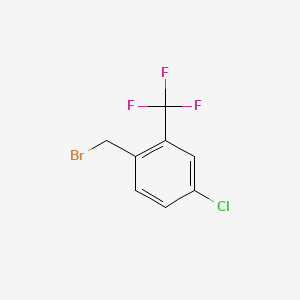

4-Chloro-2-(trifluoromethyl)benzyl bromide is characterized by a benzene ring with three key functional groups: a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a bromomethyl group. This arrangement of substituents contributes to its distinctive chemical behavior and applications in organic synthesis.

Chemical Identifiers

The following table presents comprehensive identification data for 4-Chloro-2-(trifluoromethyl)benzyl bromide:

| Parameter | Value |

|---|---|

| CAS Number | 886496-75-9 |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 273.48 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene |

| InChI Key | LFFCKOROEHFKQA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)CBr |

| PubChem CID | 3492597 |

Table 1: Chemical identifiers for 4-Chloro-2-(trifluoromethyl)benzyl bromide .

Structural Features

The molecular structure of 4-Chloro-2-(trifluoromethyl)benzyl bromide contains several important electronic and steric elements that influence its reactivity. The trifluoromethyl group at the 2-position is strongly electron-withdrawing, creating an electronic imbalance in the aromatic ring. The presence of both chlorine and bromine atoms further contributes to its unique reactivity profile.

The compound belongs to multiple chemical classes simultaneously:

-

Organobromine compounds

-

Halogenated aromatic compounds

-

Benzyl derivatives

-

Trifluoromethylated compounds

This structural complexity makes it particularly useful as a building block in chemical synthesis where specific electronic properties are required .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzyl bromide is essential for its proper handling and application in laboratory and industrial settings.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Refractive Index | 1.52 |

| Solubility | Difficult to mix with common solvents |

| Appearance | Not specified in literature |

| Purity (Commercial) | Typically available at 97% purity |

Table 2: Physical properties of 4-Chloro-2-(trifluoromethyl)benzyl bromide .

Chemical Properties

The chemical behavior of 4-Chloro-2-(trifluoromethyl)benzyl bromide is largely determined by its functional groups. The benzylic position, activated by the aromatic ring and influenced by the electron-withdrawing trifluoromethyl group, is particularly reactive toward nucleophilic substitution reactions. The trifluoromethyl group stabilizes negative charges during nucleophilic attacks, affecting the reactivity profile of the compound.

The compound is sensitive to moisture and air, which can affect its stability over time. This necessitates proper storage conditions to maintain its chemical integrity for research and synthetic applications .

Synthesis Methods

The preparation of 4-Chloro-2-(trifluoromethyl)benzyl bromide typically involves specific synthetic routes that ensure high yield and purity of the final product.

Laboratory Synthesis

The most common laboratory method for synthesizing 4-Chloro-2-(trifluoromethyl)benzyl bromide involves the bromination of 4-Chloro-2-(trifluoromethyl)toluene. This reaction is typically performed using one of two primary brominating agents:

-

Elemental bromine (Br₂) in the presence of light or heat

-

N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN)

The reaction is conducted under reflux conditions to facilitate the radical substitution at the benzylic position. The mechanism involves the formation of a benzylic radical intermediate that subsequently reacts with the brominating agent to yield the desired product.

Industrial Production Methods

In industrial settings, continuous flow reactors are employed for scaling up the synthesis of 4-Chloro-2-(trifluoromethyl)benzyl bromide. This approach offers several advantages over batch processing:

-

Enhanced control over reaction parameters such as temperature and reagent concentrations

-

Improved safety profile due to smaller reaction volumes at any given time

-

Better heat transfer and mixing capabilities

-

Higher yields and product purity

-

Reduced waste generation and environmental impact

The use of continuous flow technology has become increasingly important for the commercial production of this and similar compounds, where precise control of reaction conditions is critical for ensuring product quality.

Chemical Reactivity

The chemical reactivity of 4-Chloro-2-(trifluoromethyl)benzyl bromide makes it valuable for various synthetic transformations.

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzyl bromide participates in several types of chemical reactions:

-

Nucleophilic Substitution: The benzylic bromide readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions.

-

Coupling Reactions: It serves as an electrophilic partner in coupling reactions, including metal-catalyzed cross-coupling processes.

-

Formation of Dithiocarbamates: Specifically documented is its reaction with sodium salts of N,N-disubstituted dithiocarbamic acids to form novel dithiocarbamate derivatives .

Mechanism of Action

The primary mechanism of action for 4-Chloro-2-(trifluoromethyl)benzyl bromide involves nucleophilic substitution reactions. The presence of the trifluoromethyl group affects the reactivity through:

-

Electronic effects: The electron-withdrawing nature of the CF₃ group stabilizes negative charges during nucleophilic attacks

-

Steric effects: The bulky trifluoromethyl group can influence the approach of incoming nucleophiles

-

Activation of the benzylic position: The aromatic ring activates the benzylic carbon, making it more susceptible to nucleophilic attack

These mechanistic features make the compound particularly useful in synthetic pathways where controlled reactivity is essential.

Applications in Chemical Research

4-Chloro-2-(trifluoromethyl)benzyl bromide has several important applications in chemical research and development.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as:

-

A building block for constructing more complex molecular structures

-

An intermediate in the synthesis of pharmaceutically relevant compounds

-

A reagent for introducing the 4-chloro-2-(trifluoromethyl)benzyl moiety into target molecules

-

A precursor for various functional group transformations

Medicinal Chemistry

The applications of 4-Chloro-2-(trifluoromethyl)benzyl bromide in medicinal chemistry include:

-

Development of novel drug candidates containing the trifluoromethyl group, which can enhance metabolic stability and lipophilicity

-

Modification of existing drug scaffolds to improve pharmacokinetic properties

-

Synthesis of compounds targeting specific biochemical pathways involved in disease progression

-

Creation of chemical probes for biological research

Dithiocarbamate Synthesis

One of the specific documented applications of 4-Chloro-2-(trifluoromethyl)benzyl bromide is in the synthesis of novel series of dithiocarbamates. This involves the reaction with sodium salts of N,N-disubstituted dithiocarbamic acids. The resulting dithiocarbamate derivatives have potential applications in:

-

Agricultural chemistry as fungicides or pesticides

-

Medicinal chemistry as potential therapeutic agents

-

Materials science for various applications

Research Findings and Future Directions

Recent research involving 4-Chloro-2-(trifluoromethyl)benzyl bromide has expanded our understanding of its potential applications and reactivity patterns.

Current Research Trends

Current research trends involving this compound include:

-

Development of novel synthetic methodologies using 4-Chloro-2-(trifluoromethyl)benzyl bromide as a key reagent

-

Investigation of its potential in catalytic processes and metal-mediated transformations

-

Exploration of its role in the synthesis of biologically active compounds

-

Studies on structure-activity relationships of derivatives containing the 4-chloro-2-(trifluoromethyl)benzyl moiety

Future Research Directions

Potential future research directions for 4-Chloro-2-(trifluoromethyl)benzyl bromide may include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Expansion of its applications in medicinal chemistry and drug discovery

-

Exploration of novel reactions and transformations facilitated by its unique structural features

-

Investigation of its potential in materials science and polymer chemistry

As research in organofluorine chemistry continues to advance, the importance of compounds like 4-Chloro-2-(trifluoromethyl)benzyl bromide in synthetic applications is likely to grow .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume